molecular formula C8H5BrFNS B2392716 3-(bromomethyl)-6-fluorobenzo[d]isothiazole CAS No. 851634-48-5

3-(bromomethyl)-6-fluorobenzo[d]isothiazole

Cat. No.: B2392716
CAS No.: 851634-48-5
M. Wt: 246.1
InChI Key: CDEJGOXGPFYOMS-UHFFFAOYSA-N
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Description

3-(bromomethyl)-6-fluorobenzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole typically involves the bromination of 1,2-benzisothiazole derivatives. One common method includes the reaction of 1,2-benzisothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-6-fluorobenzo[d]isothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzisothiazole derivatives.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of methyl-substituted benzisothiazole derivatives.

Scientific Research Applications

3-(bromomethyl)-6-fluorobenzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole involves its interaction with specific molecular targets within biological systems. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazole, 3-methyl-6-fluoro-: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.

    1,2-Benzisothiazole, 3-(chloromethyl)-6-fluoro-: Contains a chlorine atom instead of bromine, which can result in different chemical properties and applications.

    1,2-Benzisothiazole, 3-(hydroxymethyl)-6-fluoro-: The hydroxymethyl group provides different reactivity and potential biological effects.

Uniqueness

3-(bromomethyl)-6-fluorobenzo[d]isothiazole is unique due to the presence of the bromomethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

3-(bromomethyl)-6-fluoro-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEJGOXGPFYOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SN=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-3-methyl-1,2-benzisothiazole [prepared by the method of D. M. Fink and J. T. Strupczewski, Tetrahedron Lett., 1993, 34, 6525] (761 mg, 4.55 mmol), N-bromosuccinimide (0.89 g, 5.0 mmol) and benzoyl peroxide (102 mg (70% (w/w)), 0.29 mmol) in CCl4 (25 mL) was heated at reflux under nitrogen for 6 h. The mixture was allowed to cool and filtered under suction. The filtrate was concentrated and the residue purified by flash silica chromatography, eluting with 1:2 then 1:1 DCM/isohexane to give the title compound as a white solid (569 mg, 51%). 1H NMR (500 MHz, CDCl3) δ 4.82 (3H, s), 7.25 (1H, dt, J=8.8 and 2.2 Hz), 7.60 (1H, dd, J=8.1 and 2.2 Hz), 8.07–8.10 (1H, m). (471 MHz, CDCl3)δF −111.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step Two
Quantity
102 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
51%

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